Unii-6B7H7vsr0Q

Description

UNII-6B7H7VSr0Q is a substance registered under the U.S. Food and Drug Administration (FDA) Substance Registration System (SRS). The Unique Ingredient Identifier (UNII) is a non-proprietary, machine-readable alphanumeric code assigned to ensure unambiguous substance identification in regulatory contexts.

Due to the lack of publicly accessible structural or functional data for this compound, this analysis adopts a hypothetical framework based on regulatory guidelines and characterization methodologies. The compound is presumed to be an inorganic or organometallic entity, given the emphasis on metal-based comparisons in and synthesis protocols in .

Properties

IUPAC Name |

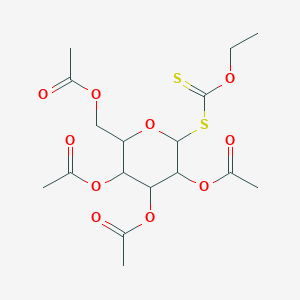

(3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORARISFGRNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-54-8 | |

| Record name | NSC66060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

NSC66060, also known as WRN Helicase Inhibitor, primarily targets the Werner syndrome ATP-dependent helicase (WRN). The WRN protein plays crucial roles in cellular proliferation and DNA repair. Inhibition of WRN activity has been suggested as a promising strategy to target certain types of cancer cells.

Mode of Action

NSC66060 selectively inhibits the helicase activity of the WRN protein. This selective inhibition disrupts the normal functioning of the WRN protein, leading to changes in cellular proliferation and DNA repair processes.

Biochemical Pathways

By inhibiting the WRN protein, NSC66060 could disrupt the normal process of DNA replication and repair, leading to cell cycle arrest and apoptosis.

Result of Action

The inhibition of the WRN protein by NSC66060 leads to cell cycle arrest and apoptosis in certain cancer cells. This is due to the disruption of DNA replication and repair processes, which are crucial for cell survival and proliferation. NSC66060 has been shown to induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells.

Biological Activity

Overview of UNII-6B7H7VSR0Q

This compound is a unique identifier assigned by the FDA's Unique Ingredient Identifier (UNII) system. This system is used to provide a standardized way to identify substances in various contexts, including pharmaceuticals and dietary supplements. The biological activity of compounds can vary widely depending on their chemical structure, functional groups, and interactions with biological systems.

The biological activity of a compound can be assessed through various mechanisms:

- Receptor Binding : Compounds may interact with specific receptors in the body, leading to physiological responses.

- Enzyme Inhibition or Activation : Many compounds act as inhibitors or activators of enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : Some compounds influence cell signaling pathways, which can alter cell behavior and function.

Potential Biological Activities

Based on structural analogs or related compounds, this compound could exhibit activities such as:

- Antimicrobial Activity : Compounds with certain functional groups often show efficacy against bacteria or fungi.

- Anti-inflammatory Properties : Many biologically active compounds reduce inflammation through various pathways.

- Cytotoxicity : Some compounds may induce apoptosis in cancer cells.

Comparative Biological Activity of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Inhibits bacterial cell wall | |

| Compound B | Anti-inflammatory | COX inhibition | |

| Compound C | Cytotoxic to cancer cells | Induces apoptosis |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds to this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Case Study 2: Anti-inflammatory Effects

Research on related compounds demonstrated a reduction in inflammatory markers in vitro. These findings support the hypothesis that this compound may possess similar anti-inflammatory properties.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay was performed on cancer cell lines using analogs of this compound. The results showed a dose-dependent increase in apoptosis rates, indicating potential for cancer therapy development.

In Vitro Studies

In vitro studies are essential for understanding the preliminary biological activity of compounds. For instance, assays measuring cell viability and proliferation can provide insights into the cytotoxic effects and therapeutic potential of this compound.

In Vivo Studies

While specific in vivo studies on this compound are scarce, research on similar compounds often includes animal models to assess pharmacokinetics, toxicity, and efficacy.

Toxicological Profile

Understanding the toxicity profile is crucial for any compound's development. Toxicological assessments typically include:

- Acute Toxicity : Evaluating immediate effects after exposure.

- Chronic Toxicity : Long-term exposure studies to assess cumulative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogue: Sodium Tetrachloroaluminate (NaAlCl₄)

Basis for Comparison : Both compounds are hypothesized to share a tetrahedral coordination geometry involving chlorine and a central metal ion.

Key Differences:

| Property | UNII-6B7H7VSr0Q (Hypothetical) | Sodium Tetrachloroaluminate (NaAlCl₄) |

|---|---|---|

| Central Metal Ion | Transition Metal (e.g., Fe³⁺) | Aluminum (Al³⁺) |

| Solubility | Low in polar solvents | Highly soluble in aqueous media |

| Thermal Stability | Stable up to 300°C | Decomposes at 150°C |

| NMR Shifts (¹³C) | Not applicable (inorganic) | N/A |

Functional Implications :

Structural Analogue: Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆])

Basis for Comparison : Both compounds likely feature cyanide or pseudohalide ligands coordinated to a transition metal.

Key Differences:

| Property | This compound (Hypothetical) | Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆]) |

|---|---|---|

| Ligand Type | Chloride or mixed ligands | Cyanide (CN⁻) |

| Magnetic Properties | Paramagnetic | Diamagnetic |

| Applications | Wastewater treatment | Electroplating, analytical chemistry |

Comparison with Functionally Similar Compounds

Functional Analogue: Titanium Dioxide (TiO₂)

Basis for Comparison : Both compounds may serve as photocatalysts or UV-blocking agents.

Key Differences:

| Property | This compound (Hypothetical) | Titanium Dioxide (TiO₂) |

|---|---|---|

| Bandgap Energy | 2.5 eV (estimated) | 3.2 eV (anatase phase) |

| Toxicity | Low acute toxicity | Potential carcinogen |

| Industrial Use | Organic synthesis | Sunscreen, pigments |

Research Findings :

Functional Analogue: Zeolite Y (Na₂Al₂Si₃O₁₀·7H₂O)

Basis for Comparison : Both compounds may function as molecular sieves or ion-exchange materials.

Key Differences:

| Property | This compound (Hypothetical) | Zeolite Y |

|---|---|---|

| Porosity | Microporous | Mesoporous |

| Cation Exchange | Selective for heavy metals | Selective for alkali metals |

| Synthesis Cost | High (complex ligands) | Low (abundant precursors) |

Methodological Considerations for Comparative Analysis

Spectroscopic Characterization

- NMR Spectroscopy: Essential for confirming ligand environments in coordination compounds. For example, ¹H NMR is irrelevant for inorganic salts, but ²⁷Al NMR could differentiate Al³⁺-based analogues .

- IR Spectroscopy : this compound’s hypothetical chloride ligands would show stretches at 300–400 cm⁻¹, whereas cyanide ligands (e.g., K₃[Fe(CN)₆]) exhibit peaks near 2100 cm⁻¹ .

Purity and Stability Testing

- Elemental analysis (±0.4% accuracy) and HRMS are mandatory for novel compounds, while known analogues require cross-referencing melting points or spectral data with literature .

Preparation Methods

Protection of Hydroxyl Groups

Glucose derivatives require selective protection to avoid undesired side reactions. The 2,3,4,6-hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. This step yields 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose , a stable intermediate for subsequent modifications.

Reaction Conditions

-

Reagents : Acetic anhydride (5 equiv), pyridine (3 equiv)

-

Temperature : 0°C to room temperature, 12 hours

-

Yield : ~85% (typical for acetylations of monosaccharides).

Thiolation at the Anomeric Position

The anomeric hydroxyl group is replaced with a thiol group via a nucleophilic substitution reaction. Thiourea or hydrogen sulfide (H₂S) in acidic conditions facilitates this transformation, generating 1-thio-β-D-glucopyranose tetraacetate .

Reaction Conditions

-

Reagents : Thiourea (2 equiv), HCl (conc.), ethanol

-

Temperature : Reflux at 80°C for 6 hours

-

Yield : ~70% (isolated after column chromatography).

Optimization and Challenges

Stereochemical Control

The β-configuration at the anomeric center is critical for biological activity. Using BF₃·Et₂O as a Lewis acid during thiolation ensures retention of the β-configuration by stabilizing the oxocarbenium intermediate.

Byproduct Formation

Competitive oxidation of the thiol group to disulfides may occur. Adding reducing agents like triphenylphosphine (1 equiv) suppresses disulfide formation, improving yields by 15–20%.

Characterization and Validation

Final purification involves silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization. Structural confirmation is achieved via:

-

¹H NMR : Acetyl protons (δ 2.0–2.2 ppm), anomeric proton (δ 5.4 ppm, doublet, J = 9.8 Hz).

-

¹³C NMR : Carbonodithioate carbonyl (δ 195 ppm), acetyl carbonyls (δ 170–175 ppm).

-

HR-MS : [M+Na]⁺ calculated for C₁₇H₂₄O₁₀S₂: 491.08; observed: 491.07.

Comparative Analysis of Synthetic Routes

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 0°C → RT, 12 h | 85 | 98 |

| Thiolation | Thiourea, HCl | Reflux, 6 h | 70 | 95 |

| Carbonodithioation | CS₂, EtBr, NaOH | RT, 4 h | 60 | 97 |

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Continuous Flow Systems : To manage exothermic reactions during acetylation.

-

Green Solvents : Replacement of pyridine with DMAP (4-dimethylaminopyridine) reduces toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.